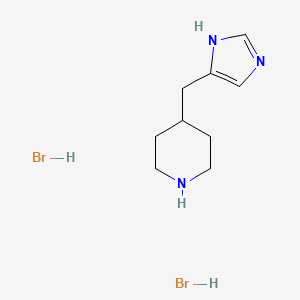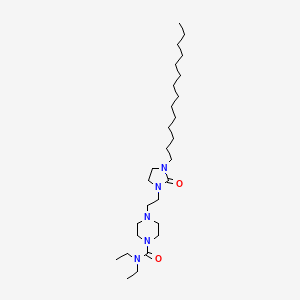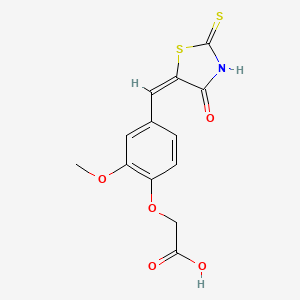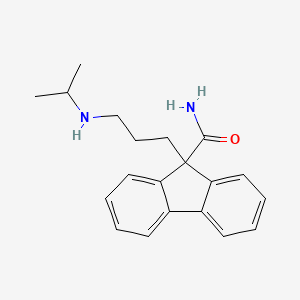
Indecainide
Descripción general
Descripción
Indecainide es un compuesto antiarrítmico raramente usado que pertenece al grupo de agentes antiarrítmicos estabilizadores de membrana. Tiene actividad anestésica local y exhibe efectos electrofisiológicos característicos de la clase IC de antiarrítmicos . This compound se usa principalmente para el tratamiento de arritmias potencialmente mortales y taquicardia ventricular sostenida .
Mecanismo De Acción
Indecainide actúa sobre los canales de sodio en la membrana celular neuronal, limitando la propagación de la actividad convulsiva y reduciendo la propagación de las convulsiones . Las acciones antiarrítmicas de this compound están mediadas por sus efectos sobre los canales de sodio en las fibras de Purkinje . Al inhibir los canales de sodio, this compound estabiliza la membrana neuronal y previene la actividad eléctrica anormal en el corazón .
Análisis Bioquímico
Biochemical Properties
Indecainide interacts with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by acting on sodium channels on the neuronal cell membrane, thereby limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, arrhythmias produced by ouabain were converted to sinus rhythm by this compound at a specific dosage and plasma concentration . Moreover, in conscious dogs, this compound prolonged the PR and QRS intervals at a corresponding plasma concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when given orally to either young adult rats or mice, the LD50 was 100 mg/kg .
Métodos De Preparación
La síntesis de Indecainide involucra la condensación de 9-cianofluoreno con cloruro de 3-(dimetilamino)propilo usando amida de sodio en tetrahidrofurano en reflujo. Esta reacción produce 9-[3-(dimetilamino)propil]-9-cianofluoreno, que luego se hidroliza parcialmente con agua de ácido sulfúrico caliente . Otra ruta sintética involucra la condensación de fluoreno-9-carboxamida con acrilonitrilo en presencia de hidróxido de benciltrimetilamonio en dioxano caliente, seguido de hidrogenación y condensación con isopropilamina sobre óxido de platino .
Análisis De Reacciones Químicas
Indecainide experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto puede reducirse usando agentes reductores adecuados, lo que resulta en la formación de derivados reducidos.
Sustitución: This compound puede experimentar reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido sulfúrico, gas hidrógeno, óxido de platino e hidróxido de benciltrimetilamonio. Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Indecainide tiene varias aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Indecainide es similar a otros agentes antiarrítmicos de clase IC, como flecainida y encainida . this compound es único en sus efectos electrofisiológicos específicos y su actividad anestésica local . A diferencia de otros agentes antiarrítmicos, this compound tiene una propensión mínima a producir efectos secundarios adversos en humanos .
Compuestos similares
- Flecainida
- Encainida
- Propafenona
La combinación única de propiedades antiarrítmicas y anestésicas locales de this compound lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWGESNIULAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73681-12-6 (hydrochloride) | |
| Record name | Indecainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057819 | |
| Record name | Indecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.96e-04 g/L | |
| Record name | Indecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
| Record name | Indecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74517-78-5 | |
| Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indecainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDECAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94-95 °C, 94 - 95 °C | |
| Record name | Indecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
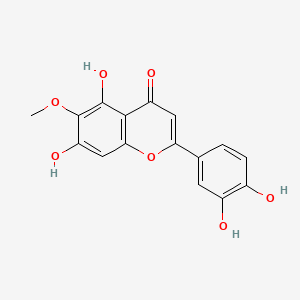

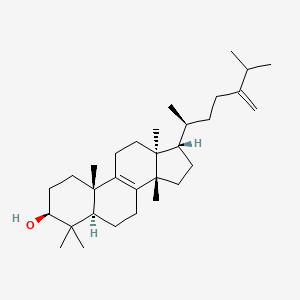
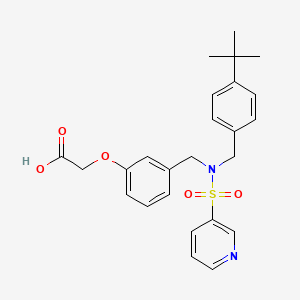
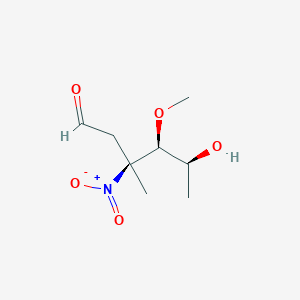
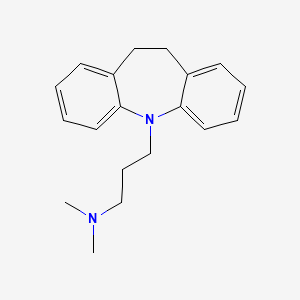

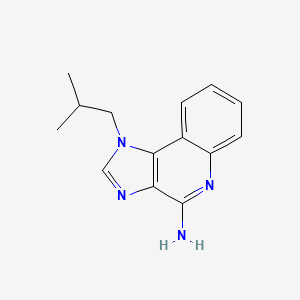
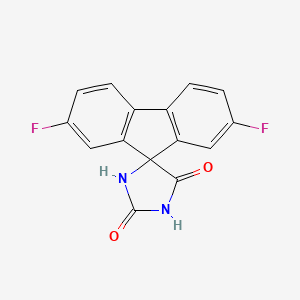
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
